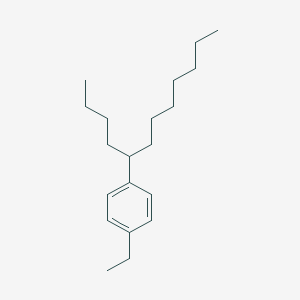
1-(Dodecan-5-YL)-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecan-5-YL)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the 5th position and an ethyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-ethylbenzene typically involves the alkylation of ethylbenzene with a dodecyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{C}6\text{H}4 + \text{C}{12}\text{H}{25}\text{X} \xrightarrow{\text{AlCl}_3} \text{C}_2\text{H}_5\text{C}6\text{H}4\text{C}{12}\text{H}{25} + \text{HX} ]
Where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial for achieving high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dodecan-5-YL)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dodecan-5-yl-4-ethylbenzoic acid.
Reduction: Formation of 1-(dodecan-5-yl)-4-ethylcyclohexane.
Substitution: Formation of 1-(dodecan-5-yl)-4-ethyl-2-chlorobenzene.
Applications De Recherche Scientifique
1-(Dodecan-5-YL)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dodecan-5-YL)-4-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic dodecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ethylbenzene moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dodecan-5-YL)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
1-(Dodecan-5-YL)-4-ethylbenzene is unique due to the specific combination of the dodecyl and ethyl groups, which confer distinct physical and chemical properties. This combination affects the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
68639-89-4 |
|---|---|
Formule moléculaire |
C20H34 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
1-dodecan-5-yl-4-ethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-7-9-10-11-13-19(12-8-5-2)20-16-14-18(6-3)15-17-20/h14-17,19H,4-13H2,1-3H3 |
Clé InChI |
RMALPAFWMSTGKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCC)C1=CC=C(C=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


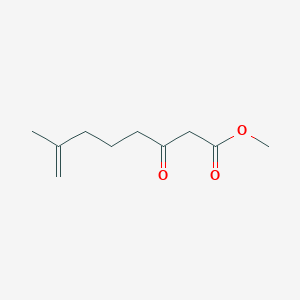
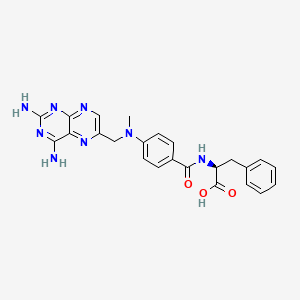
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
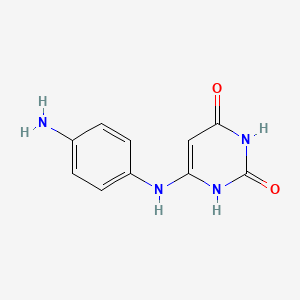
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
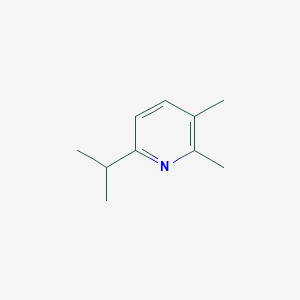

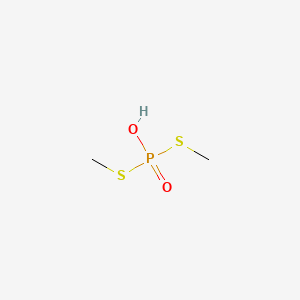
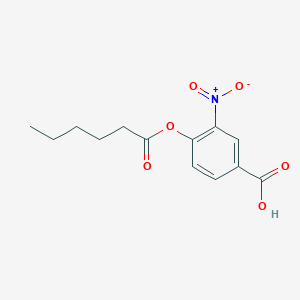
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
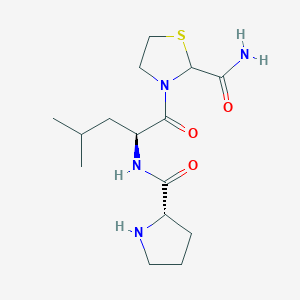
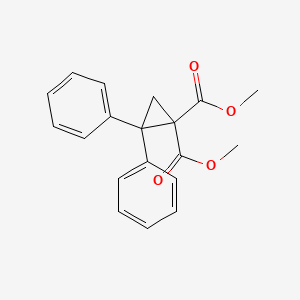
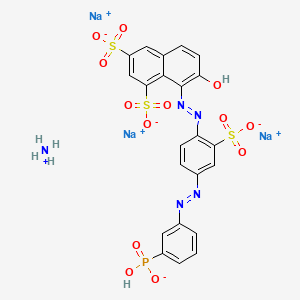
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
